molecular formula C18H14FN3O2 B5803984 N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B5803984
M. Wt: 323.3 g/mol
InChI Key: MSTIIRYMBSDOJS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic pyrroloquinazoline derivative characterized by a 4-fluorophenyl carboxamide substituent at position 6 and a tetracyclic framework. The 4-fluorophenyl group likely enhances metabolic stability and target binding compared to non-fluorinated or differently substituted analogs, as seen in related compounds .

Properties

IUPAC Name

N-(4-fluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-12-4-6-13(7-5-12)20-17(23)11-3-8-14-15(10-11)21-16-2-1-9-22(16)18(14)24/h3-8,10H,1-2,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTIIRYMBSDOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)F)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a quinazoline core. Its molecular formula is C15H14FN3O2, and it exhibits several functional groups that contribute to its biological activity. The presence of the fluorophenyl moiety is significant as it often enhances the lipophilicity and bioavailability of pharmaceutical compounds.

Anticancer Activity

Research has indicated that derivatives of quinazoline, including this compound, exhibit notable anticancer properties. For instance:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines. In a study involving MCF-7 breast cancer cells, derivatives showed IC50 values ranging from 5.70 to 8.10 µM, indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. The compound's influence on apoptotic markers such as p53, Bax, and Bcl-2 was also noted .

Other Biological Activities

In addition to anticancer effects, quinazoline derivatives have been explored for their potential in other therapeutic areas:

  • Antimicrobial Activity : Some studies have reported antimicrobial properties against various pathogens, suggesting a broad spectrum of biological activity beyond cancer treatment .
  • Antioxidant Properties : The compound's structural features suggest potential antioxidant activity. Research on related quinazoline derivatives has shown that modifications can enhance antioxidant efficacy through metal-chelating mechanisms and free radical scavenging abilities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives:

Substituent Effect on Activity
Fluorine at para positionIncreases lipophilicity and potency
Hydroxyl groupsEnhances antioxidant capacity
Alkyl substitutionsModulate solubility and bioavailability

The presence of hydroxyl groups in ortho or para positions on the phenyl ring has been linked to improved antioxidant activity and potential synergistic effects with other therapeutic agents .

Case Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, a series of quinazoline derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The study highlighted the effectiveness of this compound in inducing apoptosis in MCF-7 cells while exhibiting low toxicity towards normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted using the Molecular Operating Environment (MOE) software revealed that this compound binds effectively to target proteins involved in cancer progression. The binding affinities were significantly higher compared to standard chemotherapeutic agents .

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds similar to N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide exhibit significant anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit the activity of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. Docking studies suggest that these compounds can effectively bind to the catalytic site of MAPK, indicating their potential as lead compounds for the development of new anti-inflammatory drugs .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Similar derivatives have been studied for their effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies have shown that compounds with similar frameworks can disrupt critical signaling pathways in cancer cells, leading to reduced tumor growth .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound class against neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) have been identified as promising candidates for therapeutic intervention in Alzheimer's disease. The structural characteristics of this compound may facilitate similar interactions with BACE1 .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to better understand its biochemical interactions and mechanisms of action. For instance, research has focused on its inhibitory effects on various enzymes involved in metabolic pathways relevant to inflammation and cancer progression .

Pharmacokinetic Studies

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are critical for evaluating the therapeutic potential of any new drug candidate. Preliminary studies on derivatives of this compound have provided insights into their bioavailability and metabolic stability, which are essential for further development as pharmaceutical agents .

Case Studies and Research Findings

Study FocusFindingsReference
Anti-inflammatory activitySignificant inhibition of edema and plasma PGE2 levels compared to standard NSAIDs
Anticancer propertiesInduction of apoptosis in cancer cell lines; disruption of signaling pathways
Neuroprotective effectsPotential BACE1 inhibition leading to reduced amyloid plaque formation
Enzyme inhibition studiesEffective inhibition of target enzymes relevant to inflammation

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituent at Position 6 Molecular Formula Key Biological Activities Source/Application
N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide 4-fluorophenyl C₁₈H₁₃FN₃O₂ Presumed anti-infective/anti-inflammatory (inferred from analogs) Synthetic derivative
N-(3-fluorophenyl) analog 3-fluorophenyl C₁₈H₁₃FN₃O₂ Anti-infective (signal pathway modulation) Anti-infective research
N-[4-(acetylamino)phenyl] analog 4-acetamidophenyl C₂₀H₁₈N₄O₃ Unspecified; acetamido group may enhance solubility Synthetic intermediate
Vasicinone (Peganine derivative) 3-hydroxyl group C₁₁H₁₀N₂O₂ Antioxidant, anti-inflammatory (modulates IL-8, MPO) Natural alkaloid from Adhatoda vasica
N-methyl-N-(1-methylpiperidin-4-yl) analog Piperidinyl-methyl group C₁₉H₂₄N₄O₂ Potential CNS activity (structural similarity to receptor-targeting agents) Synthetic building block

Key Observations :

  • Natural vs. Synthetic Derivatives: Vasicinone, a natural derivative with a hydroxyl group, exhibits antioxidant activity by reducing lipid peroxidation, whereas synthetic carboxamides prioritize target-specific interactions (e.g., kinase inhibition) .
  • Pharmacokinetic Profiles: Piperidinyl-containing analogs (e.g., ) may exhibit enhanced blood-brain barrier penetration due to their basic nitrogen atoms, unlike polar groups in vasicinone metabolites .

Metabolic and Pharmacokinetic Differences

Table 2: Metabolic Pathways of Selected Compounds

Compound Major Metabolites Metabolic Fate Analytical Method
Vasicine (Peganine) Vasicinone (VAO), sulfated/glucuronidated derivatives Hepatic sulfation, glucuronidation UPLC-MS/MS
Synthetic carboxamides (e.g., ) Likely N-dealkylation, fluorophenyl ring oxidation CYP450-mediated metabolism (predicted) Not reported

Insights :

  • Natural alkaloids like vasicine undergo extensive phase II metabolism (sulfation, glucuronidation), whereas synthetic carboxamides may rely on phase I oxidation, impacting their half-lives and dosing regimens .

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